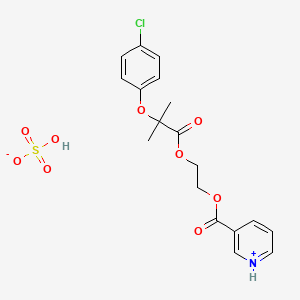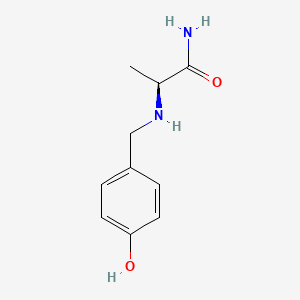
2,3-Bis(butylamino)-o-propionotoluidide dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Bis(butylamino)-o-propionotoluidide dihydrochloride is a complex organic compound with potential applications in various fields of science and industry. This compound is characterized by its unique structure, which includes butylamino groups and a propionotoluidide core, making it a subject of interest for researchers in organic chemistry and related disciplines.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(butylamino)-o-propionotoluidide dihydrochloride typically involves multiple steps, including the introduction of butylamino groups and the formation of the propionotoluidide core. Common synthetic routes may involve:
Condensation Reactions: Initial steps often include the condensation of appropriate amines with aldehydes or ketones to form intermediate compounds.
Cyclization: These intermediates may undergo cyclization reactions to form the core structure.
Substitution Reactions: Introduction of butylamino groups through substitution reactions using butylamine and suitable catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2,3-Bis(butylamino)-o-propionotoluidide dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The butylamino groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
2,3-Bis(butylamino)-o-propionotoluidide dihydrochloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of 2,3-Bis(butylamino)-o-propionotoluidide dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Modulating Receptors: Interacting with cellular receptors to influence signaling pathways.
Altering Cellular Processes: Affecting cellular processes such as apoptosis, proliferation, or differentiation.
類似化合物との比較
Similar Compounds
2,3-Bis(diphenylphosphinyl)buta-1,3-diene: Known for its extraction and coordination properties.
2,3-Bis(hydroxymethyl)-2,3-dinitro-1,4-butanediol tetra p-toluenesulfonate: Used in energetic materials and characterized by its unique structural properties.
Uniqueness
2,3-Bis(butylamino)-o-propionotoluidide dihydrochloride stands out due to its specific butylamino groups and propionotoluidide core, which confer unique chemical reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions and its potential therapeutic properties make it a compound of significant interest.
特性
CAS番号 |
109095-06-9 |
|---|---|
分子式 |
C18H33Cl2N3O |
分子量 |
378.4 g/mol |
IUPAC名 |
2,3-bis(butylamino)-N-(2-methylphenyl)propanamide;dihydrochloride |
InChI |
InChI=1S/C18H31N3O.2ClH/c1-4-6-12-19-14-17(20-13-7-5-2)18(22)21-16-11-9-8-10-15(16)3;;/h8-11,17,19-20H,4-7,12-14H2,1-3H3,(H,21,22);2*1H |
InChIキー |
MHPIIBYJAMMMTR-UHFFFAOYSA-N |
正規SMILES |
CCCCNCC(C(=O)NC1=CC=CC=C1C)NCCCC.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


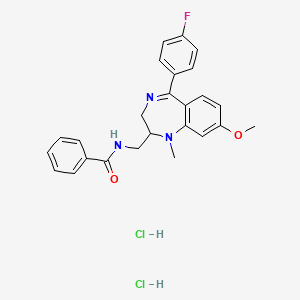
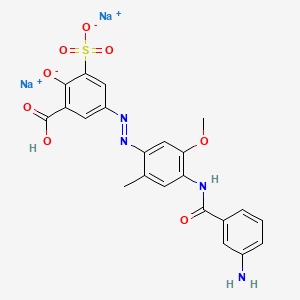

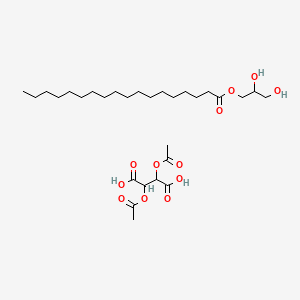

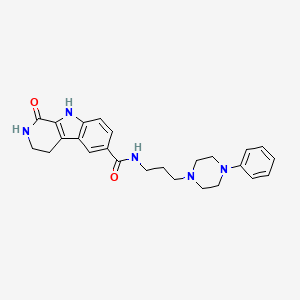

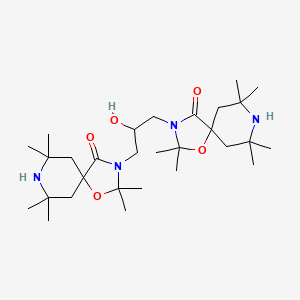
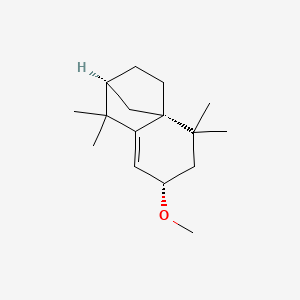
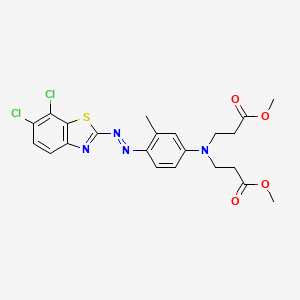
![4-amino-5-chloro-N-[[4-[(4-chlorophenyl)methyl]morpholin-2-yl]methyl]-2-methoxybenzamide;(E)-but-2-enedioic acid](/img/structure/B12700332.png)

